molecular formula C20H12OS B15010489 naphtho[3,2,1-kl]thioxanthen-9(13bH)-one

naphtho[3,2,1-kl]thioxanthen-9(13bH)-one

Cat. No.: B15010489
M. Wt: 300.4 g/mol
InChI Key: ANLUABQJLNGJFJ-UHFFFAOYSA-N
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Description

Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one is a polycyclic aromatic compound featuring a fused thioxanthenone core (a xanthene derivative where one oxygen atom is replaced by sulfur) and a naphthalene moiety. Its molecular formula is C₂₀H₁₂OS (based on structural analogs in and ), with a molecular weight of approximately 300.38 g/mol. Derivatives such as 13b-hydroxy-2,8-dimethylnaphtho[3,2,1-kl]xanthen-9(13bH)-one (C₂₂H₁₆O₃) have been reported, where hydroxyl and methyl substituents enhance solubility and modulate electronic properties .

Similar cyclization methods involving phosphoryl chloride (POCl₃) or zinc chloride (ZnCl₂) may apply .

Properties

Molecular Formula

C20H12OS

Molecular Weight

300.4 g/mol

IUPAC Name

8-thiapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaen-14-one

InChI

InChI=1S/C20H12OS/c21-20-13-7-2-1-6-12(13)18-14-8-3-4-10-16(14)22-17-11-5-9-15(20)19(17)18/h1-11,18H

InChI Key

ANLUABQJLNGJFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C4=CC=CC=C4SC5=CC=CC(=C35)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho[3,2,1-kl]thioxanthen-9(13bH)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives under specific conditions. For example, a copper-catalyzed cross-coupling reaction can be employed to prepare the necessary intermediates, followed by cyclization to form the desired polycyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently .

Chemical Reactions Analysis

Types of Reactions

Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one has several scientific research applications:

Mechanism of Action

The mechanism by which naphtho[3,2,1-kl]thioxanthen-9(13bH)-one exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Thioxanthenone Derivatives

Thioxanthenones share a sulfur-containing tricyclic core but differ in substituents and fused aromatic systems. Key examples include:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications Reference
Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one C₂₀H₁₂OS Naphthalene-fused thioxanthenone ~300.38 Under investigation
TXO-PhCz (2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide) C₂₅H₁₅NO₃S Phenylcarbazole donor, sulfone groups 433.45 OLED emitters
(R)-2,2'-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)bis(9H-thioxanthen-9-one) C₄₄H₂₆O₄S₂ Chiral binaphthyl-phosphor sensitizer 730.86 Photocatalysis
3,6-Dimethyl-9H-thioxanthen-9-one C₁₅H₁₄OS Methyl groups at positions 3 and 6 242.34 Pharmaceutical intermediates

Key Observations :

  • Electronic Properties: The sulfur atom in thioxanthenones lowers the LUMO energy compared to oxygenated xanthenones, enhancing electron-transport capabilities in OLEDs .
  • Substituent Effects : Bulky groups (e.g., phenylcarbazole in TXO-PhCz) improve thermal stability and electroluminescence efficiency .
  • Chiral Derivatives: Binaphthyl-thioxanthenone hybrids () exhibit enantioselective photocatalytic activity, a feature absent in the target compound .

Benzo[b]xanthenones and Naphtho-Fused Xanthenones

These oxygen-containing analogs highlight the role of heteroatom substitution:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications Reference
1,3-Dihydroxy-12H-benzo[b]xanthen-12-one C₁₇H₁₂O₄ Hydroxyl groups at positions 1 and 3 280.27 Antitumor agents
9,9-Dimethyl-12-(pyridin-2-yl)-9,10-dihydro-8H-benzo[a]xanthen-11(12H)-one C₂₅H₂₃NO₂ Pyridinyl donor, dimethyl groups 377.45 Fluorescent probes
13b-Hydroxy-2,8-dimethylnaphtho[3.2.1-kl]xanthen-9(13bH)-one C₂₂H₁₆O₃ Hydroxy and methyl groups on naphtho core 328.36 Bioactive derivatives

Key Observations :

  • Optical Properties: Pyridinyl donors in xanthenones () enhance fluorescence quantum yield, a trait exploitable in thioxanthenone-based materials .

Naphtho-Fused Heterocycles

Compounds with alternative fused systems provide insights into structural versatility:

Compound Name Molecular Formula Core Structure Key Features Applications Reference
Naphtho[1,2-d]imidazole derivatives C₁₅H₁₀N₂ Imidazole-naphthalene fusion High electron affinity Deep-blue OLEDs
Naphtho[1,8-bc]pyran derivatives C₁₆H₁₂O₂ Pyran-naphthalene fusion Hydroxy-directed synthesis Polycyclic drug scaffolds
Naphtho[1,2-b]furan-2(3H)-one C₁₂H₈O₂ Furanone-naphthalene fusion Methyl and acetyl groups Antimicrobial agents

Key Observations :

  • OLED Performance: Naphthoimidazoles () achieve external quantum efficiencies (EQE) up to 6.08%, outperforming many thioxanthenones due to superior electron injection .
  • Synthetic Methods: Rhodium-catalyzed oxidative coupling () offers regioselective pathways for naphtho-fused systems, applicable to thioxanthenones .

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